

An In-depth Technical Guide to the Physical Properties of the Element Mercury

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mercuric cation*

Cat. No.: *B084320*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

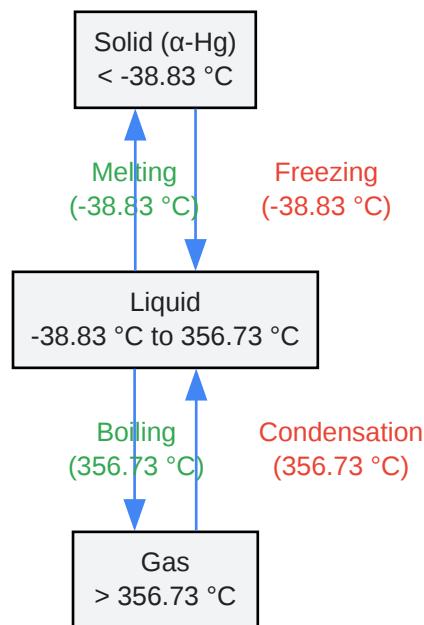
This technical guide provides a comprehensive overview of the core physical properties of the element mercury (Hg). The information is presented in a structured format to facilitate easy reference and comparison, with a focus on quantitative data and detailed experimental methodologies.

Atomic and Crystal Structure

Mercury is a unique element in the periodic table, positioned in Group 12 and Period 6.^{[1][2][3]} Its atomic structure is characterized by an atomic number of 80, meaning it has 80 protons and, in its neutral state, 80 electrons. The most common stable isotope is ²⁰²Hg.^[3] The electron configuration of mercury is [Xe] 4f¹⁴ 5d¹⁰ 6s².^{[2][3]} Solid mercury possesses a rhombohedral crystal structure.^{[2][3][4][5][6][7]}

Table 1: Atomic and Crystal Structure of Mercury

Property	Value
Atomic Number	80 [1] [2] [3]
Atomic Mass	200.59 u [1] [2] [3] [4]
Electron Configuration	[Xe] 4f ¹⁴ 5d ¹⁰ 6s ² [2] [3]
Crystal Structure	Rhombohedral [2] [3] [4] [5] [6] [7]
Atomic Radius	1.76 Å [2]
Covalent Radius	1.49 Å [2]
Ionic Radius (Hg ²⁺)	1.02 Å [2]
Cell Parameters (a)	300.5 pm [7]
Cell Parameters (α)	70.520° [7]


Physical States and Phase Transitions

Mercury is renowned for being the only metallic element that is liquid at standard temperature and pressure.[\[8\]](#) It transitions to a solid state at a freezing point of -38.83 °C and boils to a gaseous state at 356.73 °C.[\[8\]](#) Upon freezing, its volume decreases by 3.59%, and its density increases from 13.69 g/cm³ as a liquid to 14.184 g/cm³ as a solid.[\[8\]](#) Solid mercury is described as malleable and ductile.[\[1\]](#)[\[8\]](#)

Table 2: Key Physical State Properties of Mercury

Property	Value
Melting Point	-38.83 °C / 234.32 K [8][9]
Boiling Point	356.73 °C / 629.88 K [8][9]
Triple Point	234.3156 K (-38.8344 °C) [5]
Density (liquid at 20 °C)	13.546 g/cm³ [2]
Density (solid at melting point)	14.184 g/cm³ [8]
Enthalpy of Fusion	2.29 kJ/mol [2][9]
Enthalpy of Vaporization	59.2 kJ/mol [9]

Below is a diagram illustrating the phase transitions of mercury as a function of temperature.

[Click to download full resolution via product page](#)

Phase transitions of mercury.

Thermal and Electrical Properties

Compared to other metals, mercury is a relatively poor conductor of heat but a fair conductor of electricity. [8] At temperatures below approximately 4 Kelvin, elemental mercury becomes a

superconductor.[10] At room temperature, mercury is weakly diamagnetic, meaning it magnetizes slightly in the opposite direction of an applied magnetic field.[10]

Table 3: Thermal and Electrical Properties of Mercury

Property	Value
Thermal Conductivity (liquid at 300 K)	8.3 W/(m·K)[11]
Specific Heat (liquid)	139.5 J/(kg·K)[11]
Coefficient of Thermal Expansion (linear)	$181 \times 10^{-6} \text{ K}^{-1}$ [2]
Electrical Resistivity (at 25 °C)	961 nΩ·m[8]
Electrical Conductivity	$1.04 \times 10^6 \text{ S/m}$ [12]
Superconducting Point	4.154 K[11]
Magnetic Susceptibility (293 K)	$-33.44 \times 10^{-6} \text{ cm}^3/\text{mol}$ [8]

Experimental Protocols

Determination of Melting Point

The melting point of mercury can be determined using a capillary method with a suitable low-temperature apparatus.

Methodology:

- **Sample Preparation:** A small, pure sample of solid mercury is placed into a capillary tube.
- **Apparatus Setup:** The capillary tube is attached to a low-temperature thermometer and placed in a cooling bath (e.g., a Thiele tube immersed in a suitable cooling mixture).
- **Cooling and Observation:** The bath is slowly cooled. The temperature at which the first signs of freezing are observed is noted.
- **Heating and Melting:** The bath is then allowed to slowly warm up. The temperature at which the last crystal of solid mercury melts is recorded as the melting point.[8] A slow heating rate of approximately 1-2°C per minute is crucial for an accurate determination.[8]

Determination of Boiling Point

The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.

Methodology:

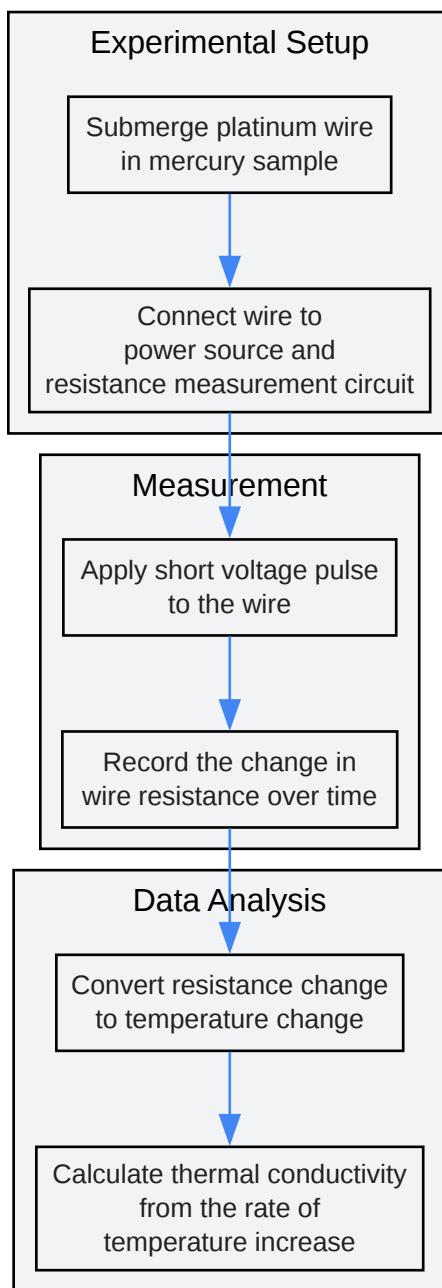
- Apparatus Setup: A small quantity of liquid mercury is placed in a boiling tube with a boiling chip to ensure smooth boiling. A thermometer is suspended in the vapor above the liquid surface. The apparatus is set up for distillation.
- Heating: The mercury is heated gently.
- Temperature Reading: The temperature is recorded when it becomes constant, indicating that the vapor is in equilibrium with the boiling liquid. This constant temperature is the boiling point. It is important to record the atmospheric pressure at the time of the experiment as the boiling point is pressure-dependent.

Determination of Density using a Pycnometer

A pycnometer, a flask with a specific volume, is used for the precise determination of density.

Methodology:

- Mass of Empty Pycnometer: The mass of the clean, dry pycnometer is accurately measured (m_1).
- Mass of Pycnometer with Mercury: The pycnometer is filled with mercury, ensuring no air bubbles are trapped, and its mass is measured again (m_2).
- Temperature Control: The temperature of the mercury is maintained at a constant, known value (e.g., 20°C) using a water bath.
- Calculation: The mass of the mercury is calculated ($m_{hg} = m_2 - m_1$). The density is then determined by dividing the mass of the mercury by the known volume of the pycnometer ($\rho = m_{hg} / V$).


Determination of Thermal Conductivity using the Transient Hot-Wire Method

The transient hot-wire method is a precise technique for measuring the thermal conductivity of liquids.

Methodology:

- Apparatus: A thin platinum wire is submerged in the liquid mercury sample.[\[1\]](#) This wire acts as both a heat source and a resistance thermometer.
- Heating Pulse: A short, constant voltage pulse is applied to the wire, causing its temperature to rise.
- Temperature Measurement: The change in the wire's resistance over a short period (typically 1 second) is measured, which corresponds to the temperature increase.[\[1\]](#)
- Calculation: The thermal conductivity of the mercury is calculated from the rate of temperature increase of the wire. The short measurement time minimizes the effects of convection.

Below is a workflow diagram for the Transient Hot-Wire method.

[Click to download full resolution via product page](#)

Transient Hot-Wire Method Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thermtest.com [thermtest.com]
- 2. fpharm.uniba.sk [fpharm.uniba.sk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mjbasis.com [mjbasis.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. chemconnections.org [chemconnections.org]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. Transient hot wire method - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of the Element Mercury]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084320#physical-properties-of-the-mercury-element>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com